2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
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Overview
Description
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one is an organic compound with the molecular formula C15H22O. It is a colorless to pale yellow liquid with a fruity aroma. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-cyclohexen-1-ylmethanol with 2-methyl-1,3-butadiene in the presence of a strong acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-methyl-3-cyclohexen-1-ylmethanol followed by a dehydration reaction to form the desired product. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, altering their activity and leading to various biochemical effects. The compound’s double bonds and functional groups play a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound with similar structural features but different functional groups.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A fragrance compound with a similar cyclohexene ring structure
Uniqueness
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
532-64-9 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(5E)-2-methyl-6-(4-methylcyclohex-3-en-1-yl)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+ |
InChI Key |
OJEFBZMKKJTKKK-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CCC(CC1)/C(=C/C(=O)C=C(C)C)/C |
Canonical SMILES |
CC1=CCC(CC1)C(=CC(=O)C=C(C)C)C |
Origin of Product |
United States |
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